molecular formula C4H9FO B7886483 3-Fluoropropyl methyl ether CAS No. 1346521-44-5

3-Fluoropropyl methyl ether

Cat. No.: B7886483
CAS No.: 1346521-44-5
M. Wt: 92.11 g/mol
InChI Key: DLWJCJGOUGICLT-UHFFFAOYSA-N
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Description

3-Fluoropropyl methyl ether is an organic compound with the molecular formula C4H9FO It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers, including 3-Fluoropropyl methyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the synthesis can be achieved by reacting sodium methoxide with 3-fluoropropyl bromide under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Williamson ether synthesis. The reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve additional purification steps such as distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropropyl methyl ether can undergo various chemical reactions, including:

    Cleavage Reactions: Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or boron tribromide (BBr3). .

    Substitution Reactions: The fluorine atom in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Cleavage Reactions: The major products are methanol and 3-fluoropropyl halides.

    Substitution Reactions: Depending on the nucleophile, various substituted products can be formed.

Mechanism of Action

The mechanism of action of 3-Fluoropropyl methyl ether primarily involves its reactivity as an ether. In acidic conditions, the ether oxygen is protonated, making it a good leaving group. This facilitates nucleophilic attack, leading to cleavage or substitution reactions . The fluorine atom can also participate in various reactions due to its high electronegativity and ability to stabilize negative charges.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it valuable in applications where fluorinated compounds are preferred, such as in pharmaceuticals and advanced materials .

Properties

IUPAC Name

1-fluoro-3-methoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO/c1-6-4-2-3-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWJCJGOUGICLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312191
Record name 1-Fluoro-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346521-44-5
Record name 1-Fluoro-3-methoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346521-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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